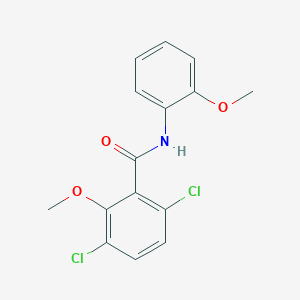![molecular formula C17H24N4OS B5581318 5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5581318.png)
5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C17H24N4OS and its molecular weight is 332.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.16708258 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
Research into triazole derivatives often explores their synthesis and crystal structure, providing foundational knowledge for further applications. For instance, studies have focused on the synthesis of various 1,2,4-triazole derivatives, elucidating their crystal structures through techniques like X-ray diffraction. These studies highlight the compounds' structural features, such as dihedral angles and supramolecular interactions, which are crucial for understanding their chemical behavior and potential applications in material science and drug design (Xu et al., 2006).
Antioxidant and Antimicrobial Activities
Several 1,2,4-triazole derivatives have been evaluated for their antioxidant and antimicrobial properties. These studies often involve comparing the compounds' activities against various pathogens and assessing their radical scavenging abilities. The findings suggest potential applications in developing new antimicrobial and antioxidant agents, contributing to pharmaceutical and healthcare industries (C. Alaşalvar et al., 2021).
Electrochemical Applications
Research on triazole derivatives extends into electrochemistry, where their potential as catalysts in reactions like CO2 reduction has been explored. These studies provide insights into the mechanisms of catalysis and the influence of structural variations on the compounds' electrochemical properties. Such research has implications for environmental chemistry and sustainable energy solutions (J. Nganga et al., 2017).
Biological Evaluation
The biological evaluation of triazole derivatives, including their antimicrobial and antifungal activities, underscores their potential in medical research and drug development. By synthesizing and testing various derivatives, researchers aim to identify compounds with significant bioactivities that could serve as leads for the development of new therapeutic agents (Maghsoud Ziaie et al., 2017).
Propiedades
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-13-6-7-15(10-14(13)2)22-11-16-18-21(17(23)19(16)3)12-20-8-4-5-9-20/h6-7,10H,4-5,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMQKCMZGRKQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN(C(=S)N2C)CN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5581245.png)
![(1S*,5R*)-6-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5581247.png)
![2-(cyclopropylmethyl)-8-(4-propylbenzoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5581254.png)


![N,3,5,7-tetramethyl-N-[(1-phenyl-3-pyrrolidinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5581285.png)
![2-[1-(6-phenoxy-3-pyridinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5581289.png)


![2-({2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B5581308.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5581322.png)
![2-{1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5581331.png)
![2-(2,6-dichlorobenzyl)-5-[(3-methoxypiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5581335.png)
